molecular formula C25H21N3O4 B14947918 (5Z)-5-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-2-imino-1,3-diphenylimidazolidin-4-one

(5Z)-5-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-2-imino-1,3-diphenylimidazolidin-4-one

Cat. No.: B14947918
M. Wt: 427.5 g/mol
InChI Key: WTPICJHYWSZHFG-DYPKDDNMSA-N
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Description

5-[(Z)-2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYLIDENE]-2-IMINO-1,3-DIPHENYLDIHYDRO-1H-IMIDAZOL-4-ONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a dihydroimidazole ring, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

The synthesis of 5-[(Z)-2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYLIDENE]-2-IMINO-1,3-DIPHENYLDIHYDRO-1H-IMIDAZOL-4-ONE typically involves multiple steps. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with appropriate amines and ketones under controlled conditions. The reaction often requires a catalyst, such as sodium hydroxide, and is conducted in a solvent like ethanol or methanol . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

    Condensation: It can undergo condensation reactions with aldehydes or ketones to form larger, more complex molecules.

Scientific Research Applications

5-[(Z)-2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYLIDENE]-2-IMINO-1,3-DIPHENYLDIHYDRO-1H-IMIDAZOL-4-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound exhibits potential biological activity, making it a candidate for drug discovery and development, particularly in the fields of antimicrobial and anticancer research.

    Medicine: It is investigated for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[(Z)-2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYLIDENE]-2-IMINO-1,3-DIPHENYLDIHYDRO-1H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar compounds to 5-[(Z)-2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYLIDENE]-2-IMINO-1,3-DIPHENYLDIHYDRO-1H-IMIDAZOL-4-ONE include:

The uniqueness of 5-[(Z)-2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYLIDENE]-2-IMINO-1,3-DIPHENYLDIHYDRO-1H-IMIDAZOL-4-ONE lies in its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C25H21N3O4

Molecular Weight

427.5 g/mol

IUPAC Name

(5Z)-5-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-2-imino-1,3-diphenylimidazolidin-4-one

InChI

InChI=1S/C25H21N3O4/c1-31-22-14-13-17(15-23(22)32-2)21(29)16-20-24(30)28(19-11-7-4-8-12-19)25(26)27(20)18-9-5-3-6-10-18/h3-16,26H,1-2H3/b20-16-,26-25?

InChI Key

WTPICJHYWSZHFG-DYPKDDNMSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)/C=C\2/C(=O)N(C(=N)N2C3=CC=CC=C3)C4=CC=CC=C4)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C=C2C(=O)N(C(=N)N2C3=CC=CC=C3)C4=CC=CC=C4)OC

Origin of Product

United States

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